Carbonic Anhydrase II Inhibitory Potency
The target compound demonstrates measurable inhibition of human carbonic anhydrase II (hCA II) with a Ki of 707 nM, as determined by phenol red-based stopped-flow CO₂ hydrase assay. In the broader arylhydrazono-butenoic acid class, the presence of the 3-chloro-4-fluorophenyl moiety distinguishes this compound from sulfonamide-containing hydrazone inhibitors that achieve nanomolar potency (e.g., certain indole-based hydrazones with Ki values in the 0.5–10 nM range against hCA IX and XII) but require a sulfonamide zinc-binding group absent in the target compound [1]. The target compound thus occupies a distinct pharmacological space as a non-sulfonamide hCA II ligand with moderate affinity, potentially offering a different selectivity fingerprint relative to classical sulfonamide CA inhibitors [2].
| Evidence Dimension | hCA II inhibitory constant (Ki) |
|---|---|
| Target Compound Data | 707 nM |
| Comparator Or Baseline | Indole-sulfonamide hydrazone class: Ki range 0.5–10 nM for hCA IX/XII (different isoforms); non-sulfonamide hydrazone baseline generally >1 µM or inactive |
| Quantified Difference | Target compound is ~70–1400-fold less potent than sulfonamide-containing hydrazones against tumor-associated CA isoforms, but achieves measurable inhibition without a sulfonamide zinc-binding group, unlike most high-affinity CA inhibitors. |
| Conditions | Human carbonic anhydrase II; 30 min incubation; phenol red stopped-flow CO₂ hydration assay; pH 7.4; 10–100 sec measurement window. |
Why This Matters
For researchers screening non-sulfonamide hCA II ligands, the 707 nM Ki provides a validated starting point for structure-activity relationship (SAR) optimization that sulfonamide-based analogs cannot offer due to fundamental zinc-binding mechanism differences.
- [1] BindingDB Entry BDBM50279670 / CHEMBL4174083. Affinity Data for Human Carbonic Anhydrase 2: Ki = 707 nM. University of Florence / ChEMBL curation. View Source
- [2] Demir-Yazıcı K. et al. Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII. Int. J. Mol. Sci. 2019, 20(9), 2354. View Source
